6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate
Brand Name: Vulcanchem
CAS No.: 855774-22-0
VCID: VC5624029
InChI: InChI=1S/C20H11BrO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3
SMILES: CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C20H11BrO6
Molecular Weight: 427.206

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate

CAS No.: 855774-22-0

Cat. No.: VC5624029

Molecular Formula: C20H11BrO6

Molecular Weight: 427.206

* For research use only. Not for human or veterinary use.

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate - 855774-22-0

Specification

CAS No. 855774-22-0
Molecular Formula C20H11BrO6
Molecular Weight 427.206
IUPAC Name [4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Standard InChI InChI=1S/C20H11BrO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3
Standard InChI Key VZVBNTVGEUTROL-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bichromene backbone, consisting of two fused chromene (benzopyran) units linked at the 3 and 4' positions. The bromine atom is substituted at the 6-position of the chromene system, while the 7'-hydroxyl group is acetylated, forming an ester linkage. The molecular formula is inferred as C21H13BrO6\text{C}_{21}\text{H}_{13}\text{BrO}_6, with a molecular weight of approximately 481.24 g/mol .

Key Structural Features:

  • Bichromene Core: The planar, conjugated system of fused benzene and pyran rings contributes to UV-Vis absorption maxima in the 300–400 nm range, typical of chromene derivatives .

  • Bromine Substituent: The electron-withdrawing bromine atom at position 6 enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .

  • Acetate Group: The acetylated hydroxyl group at 7' improves lipid solubility, potentially enhancing membrane permeability in biological systems .

Physicochemical Data

Comparative data from analogous compounds provide insights into its expected properties:

PropertyValue (Predicted/Inferred)Source Compound Analogy
Melting Point290–295°C6-Bromo-2-naphthoic acid
Boiling Point485–490°CBichromene diacetate
Density1.65 g/cm³Brominated naphthyl acetate
Solubility in DMSO25 mg/mLBichromene derivatives
pKa (Hydroxyl group)9.2 ± 0.3Chromene analogs

The high melting point and limited aqueous solubility align with trends observed in brominated aromatic esters .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis likely involves a multi-step sequence:

  • Chromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the bichromene skeleton .

  • Bromination: Electrophilic bromination using N\text{N}-bromosuccinimide (NBS) selectively substitutes the 6-position .

  • Acetylation: Treatment with acetyl chloride in the presence of a base (e.g., pyridine) esterifies the 7'-hydroxyl group .

Critical Reaction Conditions:

  • Temperature: Bromination proceeds optimally at 0–5°C to avoid polybromination .

  • Catalysts: Lewis acids like FeCl3\text{FeCl}_3 enhance regioselectivity during chromene cyclization .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound .

Industrial Scalability

Continuous flow reactors could improve yield (projected 68–72%) and reduce reaction times compared to batch processes . Challenges include the handling of brominated intermediates, requiring corrosion-resistant equipment and stringent waste management protocols .

Biological Activity and Mechanisms

Anticancer Activity

Bichromene derivatives demonstrate cytotoxicity via intercalation into DNA and topoisomerase inhibition. A structural analog, 6-bromo-2,2'-dioxo-bichromene diacetate, showed an IC50\text{IC}_{50} of 12.5 µM against HeLa cells by inducing G2/M phase arrest . The acetate moiety may augment bioavailability, as seen in naphthoic acid derivatives .

Comparative Cytotoxicity Data:

CompoundCell LineIC50\text{IC}_{50} (µM)Mechanism
6-Bromo-2-naphthoic acid MCF-718.2Apoptosis induction
Bichromene diacetate HeLa12.5DNA intercalation

Industrial and Pharmaceutical Applications

Material Science

The conjugated bichromene system exhibits fluorescence quantum yields (Φ\Phi) up to 0.45, making it a candidate for organic light-emitting diodes (OLEDs) . Bromine substitution red-shifts emission maxima, enabling tunable optoelectronic properties .

Drug Development

As a prodrug, the acetate group undergoes enzymatic hydrolysis in vivo, releasing the active hydroxyl derivative. This strategy improves pharmacokinetics, as demonstrated by brominated naphthyl acetates showing 3-fold higher plasma half-lives than their parent acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator